Diazepinomicin

Descripción general

Descripción

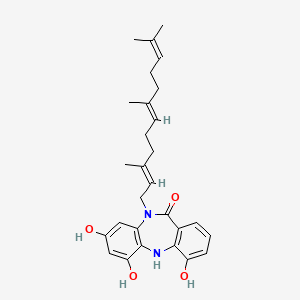

Diazepinomicina es un producto natural derivado de un microorganismo no patógeno. Es un alcaloide dibenzodiazepínico con una estructura inusual entre los metabolitos microbianos conocidos. Diazepinomicina fue aislada por primera vez por el grupo de investigación de Ecopia BioSciences, Inc. (ahora Thallion Pharmaceuticals, Inc.) y se denominó BU-4664L . Se ha utilizado en ensayos que estudian el tratamiento del Glioblastoma Multiforme y tiene potencial para tratar múltiples tumores sólidos .

Métodos De Preparación

Diazepinomicina es producida por la cepa Micromonospora sp. asociada a esponjas marinas. RV115 . Las rutas sintéticas implican la aislamiento del compuesto a partir de los extractos de fermentación de Micromonospora sp., DPJ12, una cepa obtenida de la ascidia Didemnum proliferum . La estructura de la diazepinomicina es única, poseyendo una porción tricíclica de dibenzodiazepinona atípica unida a una cadena lateral de farnesilo . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto a través de procesos de fermentación controlados y pasos de purificación posteriores .

Análisis De Reacciones Químicas

Diazepinomicina se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen la prueba de poder antioxidante reductor férrico (FRAP) para la oxidación y el peróxido de hidrógeno para inducir el daño genómico oxidativo . Los principales productos formados a partir de estas reacciones incluyen derivados con actividad antioxidante y antiproteasa mejoradas .

Aplicaciones Científicas De Investigación

Diazepinomicina tiene un potencial antitumoral de amplio espectro y ha sido reconocida por su actividad antiinflamatoria . Demuestra una capacidad antioxidante y protectora significativa frente al daño genómico inducido por especies reactivas del oxígeno . Además, la diazepinomicina inhibe proteasas como la rhodesain y la catepsina L, mostrando actividad antiparasitaria contra Trypanosoma brucei . Sus aplicaciones se extienden a la química, la biología, la medicina y la industria, donde se utiliza por su actividad citotóxica contra líneas celulares tumorales y su eficacia in vivo en modelos de xenotrasplantes tumorales .

Mecanismo De Acción

Diazepinomicina ejerce sus efectos a través de una doble actividad: unión selectiva al receptor periférico de benzodiacepinas e inhibición de la vía Ras-MAPK . Este mecanismo anticancerígeno dirigido implica la inducción de apoptosis en las células tumorales y la inhibición de la proliferación y la migración celular .

Comparación Con Compuestos Similares

Compuestos similares a la diazepinomicina incluyen otros derivados de dibenzodiazepina, como los producidos por cepas de Micromonospora . Diazepinomicina es única debido a su estructura de dibenzodiazepinona farnesilada y su doble mecanismo de acción . Otros compuestos similares incluyen aquellos con actividades antiinflamatorias y antitumorales, pero la unión selectiva de diazepinomicina al receptor periférico de benzodiacepinas y la inhibición de la vía Ras-MAPK la diferencian .

Actividad Biológica

Diazepinomicin is a dibenzodiazepine alkaloid produced by the marine actinomycete Micromonospora sp. RV115. It has garnered attention for its unique structural characteristics and promising biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into the biological activity of this compound, highlighting its antioxidant, anti-protease, and anti-tumor properties, as well as its potential applications in clinical settings.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been evaluated through various assays:

- Ferric Reducing Antioxidant Power (FRAP) Assay : This assay demonstrated a strong antioxidant potential, indicating this compound's ability to reduce ferric ions to ferrous ions, which is a marker of antioxidant capacity .

- Cell-Based Assays : In human kidney (HK-2) and promyelocytic (HL-60) cell lines, this compound effectively protected against oxidative stress induced by hydrogen peroxide. The compound reduced genomic damage and increased cell viability under oxidative conditions .

Anti-Protease Activity

This compound has been shown to inhibit specific proteases, which are enzymes that break down proteins and can be implicated in various diseases:

- Protease Inhibition : It demonstrated significant inhibition against rhodesain and cathepsin L with IC50 values ranging from 70 to 90 µM. This suggests its potential utility in therapeutic contexts where protease activity contributes to disease progression .

Antitumor Activity

The antitumor properties of this compound are particularly noteworthy:

- Mechanism of Action : this compound binds selectively to peripheral benzodiazepine receptors (PBR), leading to tumor apoptosis and inhibition of the Ras/MAP kinase signaling pathway, which is crucial for cellular proliferation and migration .

- Clinical Trials : The compound has progressed through clinical trials, having completed Phase I trials successfully and currently undergoing Phase II trials for its efficacy against various cancers, including glioblastoma multiforme .

Case Studies and Clinical Research

- Preclinical Studies : Conducted by Thallion Pharmaceuticals and the National Cancer Institute, these studies established this compound's safety and efficacy in animal models. The results indicated that it could potentially outperform traditional chemotherapeutics like doxorubicin and mitomycin C in treating solid tumors .

- Phase II Clinical Trials : Ongoing trials are assessing this compound's effectiveness against advanced cancer types, building on preclinical findings that suggest a strong anticancer profile .

Biosynthesis

The biosynthesis of this compound involves complex enzymatic pathways:

- Prenylation Process : The prenyltransferase gene dzmP, identified from Micromonospora sp., catalyzes the farnesylation of dibenzodiazepinone, a critical step in the biosynthesis of this compound .

- Genetic Studies : Comparative genomic analysis has revealed similar biosynthetic gene clusters in other actinomycetes, suggesting that this compound production may not be exclusive to Micromonospora species .

Summary Table of Biological Activities

| Activity Type | Assay Method | Results | IC50 Values |

|---|---|---|---|

| Antioxidant | FRAP | Strong antioxidant potential | - |

| Cell-based assays | Protection against oxidative stress | - | |

| Anti-Protease | Enzymatic assays | Inhibition of rhodesain and cathepsin L | 70–90 µM |

| Antitumor | Clinical trials | Effective against various cancers | - |

Propiedades

IUPAC Name |

1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O4/c1-18(2)8-5-9-19(3)10-6-11-20(4)14-15-30-23-16-21(31)17-25(33)27(23)29-26-22(28(30)34)12-7-13-24(26)32/h7-8,10,12-14,16-17,29,31-33H,5-6,9,11,15H2,1-4H3/b19-10+,20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALVHVNECODMJP-GNUCVDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223539 | |

| Record name | Diazepinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Diazepinomicin demonstrates broad in vitro cytotoxic activity across a diverse panel of tumour cell lines and in vivo efficacy in a number of xenograft tumour models. Preclinical data suggest that diazepinomicin is a targeted anti-cancer agent with dual activity: selective binding to the peripheral benzodiazepine receptor (PBR) and inhibition of the Ras-MAPK pathway. | |

| Record name | Diazepinomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

733035-26-2 | |

| Record name | ECO 4601 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733035-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazepinomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733035262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazepinomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diazepinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZEPINOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPH994Y0RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.